molecular formula C4H7ClN4 B2577636 4-Hydrazinylpyrimidine hydrochloride CAS No. 1955523-23-5

4-Hydrazinylpyrimidine hydrochloride

Cat. No.: B2577636
CAS No.: 1955523-23-5
M. Wt: 146.58
InChI Key: HKEGXIAALULYQH-UHFFFAOYSA-N
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Description

4-Hydrazinylpyrimidine hydrochloride is a valuable chemical intermediate in pharmaceutical and medicinal chemistry research. This compound features a pyrimidine ring, a privileged scaffold in drug discovery, functionalized with a hydrazine group, which makes it a versatile precursor for the synthesis of diverse heterocyclic systems. Researchers utilize this and related pyrimidinylhydrazone derivatives to develop novel compounds with significant biological activity. Studies on similar structures have demonstrated promising anticancer properties against a diverse panel of cancer cell lines, including multidrug-resistant (MDR) variants . The mechanism of action for these derivatives is believed to involve chelation with metal ions like iron(III) and copper(II) to form redox-active complexes that can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells . Furthermore, hydrazinylpyrimidine derivatives serve as key intermediates in synthesizing compounds with potent anti-inflammatory and antioxidant activities , including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition . As a building block, it is used to construct more complex molecular architectures such as pyrazoles, pyranones, and fused pyrimidine systems for biological screening . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-4-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.ClH/c5-8-4-1-2-6-3-7-4;/h1-3H,5H2,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEGXIAALULYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955523-23-5
Record name 4-hydrazinylpyrimidine hydrochloride
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Synthetic Methodologies and Reaction Pathways of 4 Hydrazinylpyrimidine Hydrochloride

Established Synthetic Routes to 4-Hydrazinylpyrimidine (B2547379) Hydrochloride

The preparation of 4-hydrazinylpyrimidine hydrochloride and its derivatives is primarily achieved through well-established organic synthesis protocols. These methods include nucleophilic substitution on activated pyrimidine (B1678525) rings, construction of the pyrimidine core through cyclocondensation, and various multi-step strategies that introduce the hydrazinyl moiety at a key stage.

A predominant and efficient method for synthesizing 4-hydrazinylpyrimidine is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, from the pyrimidine ring. researchgate.netnih.gov The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. researchgate.net This reactivity is enhanced by the presence of two nitrogen atoms in the ring. quimicaorganica.org

The most common precursor for this synthesis is a 4-chloropyrimidine (B154816) derivative. The reaction involves treating the chlorinated pyrimidine with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). researchgate.netchempedia.info The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electron-deficient C4 carbon of the pyrimidine ring. This leads to the displacement of the chloride ion and the formation of the 4-hydrazinylpyrimidine product. The reaction is typically carried out in a suitable solvent like an alcohol. researchgate.net The resulting base is then treated with hydrochloric acid to yield the stable this compound salt.

PrecursorReagentConditionsProductReference(s)
4-ChloropyrimidineHydrazine hydrateAlcohol solvent4-Hydrazinylpyrimidine researchgate.netresearchgate.netchempedia.info
4-Chloro-6-methoxypyrimidinePhosgene, CatalystHeat4,6-Dichloropyrimidine google.com

This table illustrates the general nucleophilic substitution approach for synthesizing hydrazinylpyrimidines.

Cyclocondensation reactions represent a fundamental strategy for constructing the pyrimidine ring from acyclic precursors. mdpi.com This approach involves the reaction of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as amidine, urea, or guanidine (B92328). bu.edu.eg While not always a direct route to 4-hydrazinylpyrimidine itself, these methods are crucial for creating substituted pyrimidine cores that can be later functionalized.

For instance, a 1,3-dicarbonyl compound can be condensed with an amidine derivative. mdpi.com By carefully selecting the starting materials, a functional group can be incorporated at the 4-position, which can subsequently be converted to a hydrazinyl group. Multicomponent reactions, such as the Biginelli reaction, also provide access to dihydropyrimidine (B8664642) scaffolds that can be further modified. mdpi.combeilstein-journals.org These strategies offer significant molecular diversity by allowing variations in the starting components. mdpi.com

C-C-C FragmentN-C-N FragmentCatalyst/ConditionsProduct TypeReference(s)
1,3-DiketoneAmidine hydrochlorideCopper catalystSubstituted Pyrimidine mdpi.com
β-Keto ester, AldehydeUreaAcid catalystDihydropyrimidinone mdpi.combeilstein-journals.org
EnaminonitrileTriethyl orthoformateAcetic anhydrideFormimidate nih.gov

This table summarizes common cyclocondensation strategies for building the pyrimidine core.

More complex pyrimidine hydrazines are often accessed through multi-step synthetic sequences. These routes offer the flexibility to introduce various substituents onto the pyrimidine ring. A common strategy involves first synthesizing a stable pyrimidine derivative, such as a pyrimidinone or a methylthiopyrimidine, followed by conversion of a functional group to the desired hydrazinyl moiety. wisdomlib.orgnih.gov

One such pathway begins with the synthesis of a pyrimidinone derivative from starting materials like ethyl acetoacetate, urea, and an aromatic aldehyde. wisdomlib.org This intermediate is then reacted with hydrazine hydrate to form the corresponding carbohydrazide. wisdomlib.org In another example, 6-aryl-5-cyano-4-pyrimidinon-2-thione can be reacted with ethyl iodide to yield a 2-S-ethylpyrimidin-4-one derivative. nih.gov Subsequent treatment of this intermediate with hydrazine hydrate displaces the ethylthio group to produce the 2-hydrazinopyrimidin-4-one product. nih.gov These multi-step approaches are invaluable for creating a library of diverse pyrimidine hydrazine compounds for further investigation. nih.gov

Reaction Mechanisms Involving the Hydrazinyl Group of this compound

The hydrazinyl group (-NHNH₂) of 4-hydrazinylpyrimidine is a potent nucleophile and a key functional handle for a variety of chemical transformations. Its reactivity is central to the synthesis of fused heterocyclic systems and other complex derivatives.

The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a classic condensation reaction that results in the formation of a hydrazone. wikipedia.orgresearchgate.net This reaction is fundamental to the derivatization of 4-hydrazinylpyrimidine. wisdomlib.org The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. libretexts.org

This addition forms a tetrahedral intermediate known as a hemiaminal. lookchem.comuchile.cl The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net Following the initial addition, a proton transfer occurs, and a molecule of water is eliminated, leading to the formation of a stable carbon-nitrogen double bond (C=N), which characterizes the hydrazone functional group. wikipedia.orgpressbooks.pub These resulting pyrimidine hydrazones are important intermediates in their own right, with applications in drug discovery. wisdomlib.org

Reactant 1Reactant 2ProductKey TransformationReference(s)
4-HydrazinylpyrimidineAldehyde (R-CHO)4-(2-Alkylidenehydrazinyl)pyrimidineHydrazone formation wisdomlib.orgwikipedia.org
4-HydrazinylpyrimidineKetone (R₂C=O)4-(2-Alkylidenehydrazinyl)pyrimidineHydrazone formation wisdomlib.orgwikipedia.org
HydrazineCarbonyl CompoundHydrazoneC=O to C=N-NH₂ researchgate.netlibretexts.org

This table outlines the condensation reaction to form hydrazones.

The hydrazinyl group's nucleophilicity allows it to participate in various cyclization and substitution reactions. A significant application is the synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyrimidines. This transformation can be achieved by reacting a hydrazinylpyrimidine with a carbonyl compound, followed by a Dimroth rearrangement of the resulting intermediate under acidic conditions to yield the more stable 1,2,4-triazolo[1,5-a]pyrimidine isomer. nih.gov

Furthermore, the hydrazinyl group can influence the reactivity of the pyrimidine ring itself. While the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution, the electron-donating nature of the hydrazinyl group can modulate this reactivity. researchgate.net Conversely, the nucleophilic character of the hydrazinyl group can be exploited in reactions where it acts as the attacking species to form new rings. For example, reaction with dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of pyrazolyl-substituted pyrimidines. nih.gov These pathways demonstrate the synthetic versatility imparted by the hydrazinyl functional group. nih.govnih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems

The hydrazinyl moiety of 4-hydrazinylpyrimidine serves as a potent nucleophile, enabling its participation in various cyclization reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of novel compounds with potential biological activities. Key examples of such fused systems include pyrazolo[3,4-d]pyrimidines, triazolo[4,3-c]pyrimidines, and tetrazolo[1,5-c]pyrimidines.

Pyrazolo[3,4-d]pyrimidines: The reaction of 4-hydrazinylpyrimidines with 1,3-dielectrophilic reagents is a common strategy for the construction of the pyrazolo[3,4-d]pyrimidine scaffold. ekb.egnih.govresearchgate.net For instance, the condensation of a substituted 4-hydrazinylpyrimidine with β-ketoesters or their equivalents can lead to the formation of the pyrazole (B372694) ring fused to the pyrimidine core. The reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile affords a pyrazole derivative which can be further cyclized to a pyrazolo[3,4-d]pyrimidine. nih.gov This highlights a pathway where a hydrazine-containing heterocycle is a key intermediate.

Triazolo[4,3-c]pyrimidines and Triazolo[1,5-a]pyrimidines: The fusion of a triazole ring to the pyrimidine nucleus can be achieved through several synthetic routes. One common method involves the reaction of 4-hydrazinylpyrimidine with one-carbon electrophiles. For example, treatment with cyanogen (B1215507) chloride under mild conditions can yield 3-amino-s-triazolo-[4,3-a]pyrimidines. rsc.org These can then be isomerized to the corresponding 2-amino-s-triazolo-[2,3-a]pyrimidines. rsc.org Another approach involves the cyclocondensation of a 2-thioxopyrimidin-4(3H)-one with hydrazonoyl halides to form 1,2,4-triazolo[4,3-a]pyrimidine derivatives. researchgate.net The synthesis of ekb.egresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives, a related fused system, has been achieved by the cyclization of a hydrazinopyrazine intermediate with triethoxymethane. frontiersin.org

Tetrazolo[1,5-c]pyrimidines: The annelation of a tetrazole ring onto the pyrimidine core can be accomplished via the diazotization of 4-hydrazinylpyrimidines. nih.gov For instance, the treatment of 5,7-disubstituted 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidines with nitrous acid leads to the formation of the corresponding tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines. nih.gov An alternative route to these tetrazole-fused systems involves the reaction of the corresponding 4-chloropyrimidine with sodium azide, where the 4-hydrazinylpyrimidine can be a precursor to the chloro derivative. nih.gov

The following table summarizes various cyclization reactions leading to fused heterocyclic systems from hydrazine-containing precursors.

Fused SystemReactant for Hydrazine MoietyGeneral Reaction ConditionsReference
Pyrazolo[3,4-d]pyrimidineβ-Ketoesters, Malononitrile derivativesCondensation, often with heating nih.gov
Triazolo[4,3-a]pyrimidineCyanogen ChlorideMild conditions rsc.org
Triazolo[4,3-c]pyrimidineHydrazonoyl HalidesCyclocondensation researchgate.net
Tetrazolo[1,5-c]pyrimidineNitrous Acid (from NaNO2/acid)Diazotization nih.gov

Oxidation and Reduction Chemistry of the Hydrazinyl Moiety

The hydrazinyl group in this compound is susceptible to both oxidation and reduction, providing pathways to other important functionalized pyrimidines.

Oxidation: The oxidation of hydrazinyl groups can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a related heterocyclic system, has been shown to result in dimerization and the formation of a pyridazino[4,3-c:5,6-c′]diquinoline system. nih.gov This suggests that under certain oxidative conditions, 4-hydrazinylpyrimidine could undergo similar dimerization or lead to the formation of a diazinyl species. Computational studies on the oxidation of hydrazine by iodine suggest a multi-step mechanism involving the formation of various intermediates. researchgate.net The aerial oxidation of aryl hydrazine chlorides is also known to produce diazines. nih.gov

Reduction: The reduction of the hydrazinyl moiety typically yields the corresponding amino group. The use of reducing agents like ammonium (B1175870) sulfide (B99878) has been reported for the reduction of nitro groups to amino groups in the synthesis of aminopyrimidine-2,4-diones. nih.gov While not directly on a hydrazinyl group, this indicates that standard reducing conditions can be applied to nitrogen-containing functional groups on the pyrimidine ring. The reduction of pyrimidine derivatives with lithium aluminum hydride (LiAlH4) has been shown to sometimes lead to the reduction of the pyrimidine ring itself, affording dihydropyrimidine derivatives, in addition to the reduction of substituents. researchgate.net This highlights the need for careful selection of reducing agents to achieve selective reduction of the hydrazinyl group to an amino group without affecting the pyrimidine ring.

Regioselectivity and Stereochemical Considerations in the Synthesis of Hydrazinylpyrimidine Derivatives

The synthesis of derivatives from 4-hydrazinylpyrimidine often involves reactions where regioselectivity is a key consideration, particularly in the formation of fused heterocyclic systems.

When reacting with unsymmetrical 1,3-dielectrophiles to form a pyrazole ring, the initial nucleophilic attack can occur at either electrophilic center, potentially leading to two different regioisomers. The outcome is often governed by the electronic and steric properties of the substituents on the dielectrophile. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov Similar considerations would apply to the reaction of 4-hydrazinylpyrimidine with such reagents.

In the synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde and hydrazines, the reaction conditions were found to be crucial for achieving selectivity. researchgate.net For aromatic hydrazines, high temperatures without an external base were optimal, while for aliphatic hydrazines, the reaction proceeded at room temperature in the presence of a base. researchgate.net These findings underscore the importance of reaction parameter optimization to control regioselectivity.

Stereochemical considerations are less common in the direct reactions of the achiral this compound but become important when chiral reagents or catalysts are used, or when stereocenters are generated in the course of the reaction.

Optimization of Reaction Conditions and Yields in Pyrimidine Hydrazine Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of products derived from 4-hydrazinylpyrimidine. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

In the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, the choice of solvent and base can significantly impact the reaction outcome. For example, the synthesis of new pyrazolo[3,4-d]pyrimidines was achieved by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents in DMF using liquid-solid phase transfer catalysis. nih.gov The optimization of the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one involved screening various solvents, temperatures, and reactant molar ratios, with DMF being identified as the optimal solvent. researchgate.net

The development of one-pot, multi-component reactions is another strategy to improve efficiency and yield. The synthesis of pyrazolopyranopyrimidines has been optimized using guanidine hydrochloride as a catalyst in aqueous conditions, highlighting a green chemistry approach. nih.gov Similarly, the synthesis of prodrugs of pyrazolo[3,4-d]pyrimidines was optimized to improve aqueous solubility, which is a crucial aspect of drug development. nih.gov

The following table presents an example of reaction condition optimization for a related heterocyclic synthesis.

ParameterCondition 1Condition 2Condition 3Optimal ConditionReference
SolventEthanolTolueneAcetonitrileDMF researchgate.net
TemperatureRoom Temperature50 °CReflux100 °C researchgate.net
BaseNoneTriethylaminePotassium CarbonatePiperidine researchgate.net

Comparative Analysis of Synthetic Strategies for 4-Hydrazinylpyrimidine and Its Analogs

Several synthetic strategies can be employed for the synthesis of 4-hydrazinylpyrimidine and its fused derivatives. A comparative analysis of these methods is essential for selecting the most appropriate route based on factors such as starting material availability, reaction efficiency, and the desired substitution pattern on the final product.

For the synthesis of the pyrazolo[3,4-d]pyrimidine core, a common strategy involves building the pyrazole ring onto a pre-existing pyrimidine. This is typically achieved by reacting a 4-hydrazinylpyrimidine with a suitable 1,3-dielectrophile. ekb.egnih.gov An alternative approach starts with a substituted pyrazole and constructs the pyrimidine ring onto it. This method is also widely used and offers access to a different range of substitution patterns. ekb.eg One-pot synthesis or multicomponent reactions represent a more convergent and efficient approach, combining several steps into a single operation. ekb.eg

Similarly, for triazolopyrimidines, one can start with a 4-hydrazinylpyrimidine and react it with a one-carbon synthon. rsc.org Alternatively, a pre-formed aminotriazole can be condensed with a 1,3-dicarbonyl compound. nih.gov A notable strategy is the Dimroth rearrangement, where a 1,2,4-triazolo[4,3-a]pyrimidine can be converted into the more stable 1,2,4-triazolo[1,5-a]pyrimidine isomer. nih.gov

The choice of synthetic strategy often depends on the desired final product. For instance, if a specific substitution pattern is required on the pyrimidine ring, it is often advantageous to start with a pre-functionalized pyrimidine. Conversely, if specific substituents are needed on the fused ring, starting with a substituted pyrazole or triazole might be more efficient. The development of novel, efficient, and environmentally friendly synthetic methods, such as those employing microwave irradiation or green catalysts, continues to be an active area of research. nih.gov

Synthesis and Exploration of 4 Hydrazinylpyrimidine Based Derivatives

Design Principles for Pyrimidine-Hydrazine Scaffolds in Organic Synthesis

The design of molecules incorporating the pyrimidine-hydrazine scaffold is often guided by the principles of bioisosterism and structural analogy to naturally occurring purines. The pyrimidine (B1678525) ring, with its nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions, making it a valuable component in designing molecules that can interact with biological targets. The hydrazine (B178648) moiety introduces a reactive nucleophilic center, which is crucial for subsequent chemical transformations and the construction of more complex heterocyclic systems.

Key design considerations include:

Bioisosteric Replacement: The pyrimidine ring is often considered a bioisostere of the purine (B94841) ring system found in nucleic acids. This principle is exploited in drug design to create molecules that can mimic endogenous ligands and modulate the activity of enzymes and receptors.

Scaffold for Fused Heterocycles: The hydrazine group is a key functional handle for annulation reactions, allowing for the construction of fused ring systems. By reacting the hydrazine with appropriate polyfunctional reagents, chemists can readily access diverse heterocyclic frameworks.

Modulation of Physicochemical Properties: The substituents on the pyrimidine ring can be varied to fine-tune the electronic and steric properties of the molecule. This allows for the optimization of properties such as solubility, lipophilicity, and metabolic stability.

Synthesis of Hydrazone Derivatives from 4-Hydrazinylpyrimidine (B2547379) Hydrochloride

Hydrazones are a significant class of compounds derived from the reaction of hydrazines with aldehydes or ketones. The synthesis of hydrazone derivatives from 4-hydrazinylpyrimidine hydrochloride is a straightforward and efficient process, typically involving a condensation reaction. mdpi.com

The general reaction involves stirring a mixture of this compound with a selected aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. mdpi.com The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.

Table 1: Examples of Synthesized Hydrazone Derivatives

EntryAldehyde/Ketone ReactantResulting Hydrazone Derivative
13-Acetylpyridine2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide nih.gov
2Substituted Aromatic AldehydesCorresponding Aromatic Hydrazide Hydrazones mdpi.com
3Heterocyclic AldehydesCorresponding Heterocyclic Hydrazide Hydrazones mdpi.com

These hydrazone derivatives are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems. researchgate.net The presence of the azomethine group (-N=CH-) in hydrazones imparts a range of chemical reactivity and potential biological activities. mdpi.com

Formation of (E)- and (Z)-Isomers and Their Interconversion

A notable feature of hydrazones is the potential for E/Z isomerism around the C=N double bond. The formation and stability of these isomers are influenced by factors such as the nature of the substituents, the solvent, and exposure to light.

The interconversion between (E)- and (Z)-isomers can often be achieved through external stimuli. For instance, UV radiation can be used to induce the isomerization from the more stable (E)-isomer to the (Z)-isomer. researchgate.netnih.gov This process can be monitored by techniques like ¹H-NMR spectroscopy. researchgate.net The thermal stability of these isomers can vary, and in some cases, the (Z)-isomer can revert to the more stable (E)-form upon heating. researchgate.net The formation of intramolecular hydrogen bonds can also play a significant role in stabilizing a particular isomer. nih.gov For example, the presence of a hydrogen bond in the (Z)-isomer can make it more stable in certain environments. nih.gov

Preparation of Fused Pyrimidine Systems Utilizing 4-Hydrazinylpyrimidine and Related Compounds

The reactivity of the hydrazine group in 4-hydrazinylpyrimidine makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve cyclocondensation with reagents containing two electrophilic centers.

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that have attracted considerable attention due to their structural similarity to purines. nih.gov The synthesis of these derivatives often involves the reaction of a pyrimidine-hydrazine precursor with a 1,3-dicarbonyl compound or its equivalent.

For example, a common synthetic route involves the reaction of a substituted hydrazine with a β-ketoester or a related compound to form a pyrazole (B372694) ring, which is then fused to the pyrimidine ring. nih.gov Various reagents and conditions can be employed to achieve this transformation, leading to a wide range of substituted pyrazolo[3,4-d]pyrimidines. nih.gov

Table 2: Synthetic Approaches to Pyrazolo[3,4-d]pyrimidines

Starting MaterialReagentResulting Fused System
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olAlkylating agents (e.g., methyl iodide)N-alkylated pyrazolo[3,4-d]pyrimidines nih.gov
5-amino-1-(aryl)-3-(methylthio)-1H-pyrazole-4-carbonitrileThiourea3,4-diaminopyrazolo[3,4-d]pyrimidine nih.gov
Hydrazino derivative of pyrazolo[3,4-d]pyrimidineBenzoyl chlorideFused polycyclic heterocycle nih.gov

Triazolo[4,3-a]pyrimidine Derivatives

Triazolo[4,3-a]pyrimidines represent another important class of fused heterocycles derived from 4-hydrazinylpyrimidine. The synthesis of these compounds typically involves the annulation of a triazole ring onto the pyrimidine core.

A common method is the reaction of a 2-hydrazinopyrimidine with an acylating agent, which leads to the formation of the triazole ring. researchgate.net These reactions can be influenced by pH, with the resulting triazolo[4,3-a]pyrimidines sometimes rearranging to the isomeric triazolo[1,5-a]pyrimidines under acidic or basic conditions. researchgate.netnih.gov

Another synthetic strategy involves the oxidative cyclization of 2-pyridylhydrazones using reagents like N-chlorosuccinimide (NCS). mdpi.com This method provides an efficient route to triazolo[4,3-a]pyridines and related fused systems. Furthermore, the reaction of 2-hydrazinopyrimidines with isothiocyanates can lead to the formation of 3-amino- researchgate.netnih.govresearchgate.net-triazolo[4,3-a]pyrimidines. organic-chemistry.org

researchgate.netnih.govresearchgate.netTriazolo[4,3-c]pyrimidine Derivatives

The synthesis of the isomeric researchgate.netnih.govresearchgate.nettriazolo[4,3-c]pyrimidine system can also be achieved from pyrimidine-hydrazine precursors. One approach involves the cyclization of a 4-hydrazinylpyrimidine derivative with a suitable one-carbon synthon. For instance, treatment of a pyrazolo[3,4-d]pyrimidine with a hydrazino group with reagents like acid chlorides can lead to the formation of a fused triazole ring, resulting in a pyrazolo[4,3-e] researchgate.netnih.govresearchgate.nettriazolo[4,3-c]pyrimidine system. researchgate.net

Thiazolo[3,2-a]pyrimidine Derivatives

The thiazolo[3,2-a]pyrimidine scaffold is another important heterocyclic system synthesized from pyrimidine precursors. These compounds have been developed as inhibitors of the Bcl-2 family of proteins. nih.gov A series of novel thiazolo[3,2-a]pyrimidines can be synthesized and have been characterized using FT-IR, 1H, 13C-NMR, and mass spectrometry techniques. nih.gov

The synthesis can be designed to introduce specific functional groups to modulate the compound's properties. For example, new 2-arylhydrazone thiazolo[3,2-a]pyrimidine derivatives containing an acetyl group at the C6 position have been synthesized. mdpi.com The creation of these derivatives often involves multi-step reactions where the core thiazolo[3,2-a]pyrimidine is first assembled, followed by functionalization. The resulting compounds are studied for their potential biological activities, including antioxidant and cytotoxic effects. nih.gov

Functionalization of the Pyrimidine Ring System for Enhanced Reactivity and Selectivity

Modifying the core pyrimidine ring is essential for fine-tuning the chemical properties and biological activities of its derivatives. This functionalization can be achieved through various advanced synthetic methods, including skeletal editing and C-H functionalization.

Skeletal editing allows for the conversion of the pyrimidine ring itself into another heterocycle, such as a pyrazole, through a formal carbon deletion process. escholarship.org This transformation can be initiated by activating the pyrimidine ring, for example through N-triflylation, which lowers the LUMO of the ring and facilitates a nucleophilic attack by hydrazine. escholarship.org This process ultimately results in a ring-opened species that re-closes to form the pyrazole product. escholarship.org

A more direct approach to functionalization is through C-H activation, where the pyrimidine ring acts as a directing group. This strategy enables the introduction of substituents, such as aryl groups, at specific positions on an existing side chain. escholarship.org For example, pyrimidine-directed ruthenium-catalyzed C-H bis-arylation has been successfully demonstrated. escholarship.org Such reactions are powerful because they allow for the late-stage modification of complex molecules, providing rapid access to a diverse range of analogs for structure-activity relationship studies. escholarship.org Furthermore, radical substitution reactions can be employed to introduce fundamental groups like -NH2 and -OH directly onto the pyrimidine and related purine rings, providing precursors for RNA bases. rsc.org

Structure-Activity Relationship (SAR) Studies in the Design of 4-Hydrazinylpyrimidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how a molecule's chemical structure influences its biological activity. For pyrimidine derivatives, the nature and position of substituents on the heterocyclic nucleus have a profound impact on their pharmacological effects. nih.gov

In the design of 2,4-diarylaminopyrimidine hydrazone derivatives as anti-thyroid cancer agents, SAR studies revealed key structural features for potent activity. The majority of synthesized compounds in one study exhibited moderate to excellent cytotoxic activity against FAK overexpressing TPC-1 cells, with IC50 values ranging from 0.113 to 1.460 μM. nih.gov The most promising compound, 14f, demonstrated an IC50 value of 0.113 μM, which was significantly more potent than the reference compound TAE-226 (IC50 = 1.082 μM). nih.gov The 2,4-diaminopyrimidine (B92962) moiety is often used as a core fragment in the design of kinase inhibitors, as the pyrimidine ring can form crucial hydrogen bonds within the kinase active site, leading to strong inhibitory activity. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected 2,4-diarylaminopyrimidine hydrazone derivatives against the TPC-1 thyroid cancer cell line.

CompoundRIC50 (μM)
14a H1.460
14b 2-F0.325
14c 3-F0.461
14d 4-F0.217
14e 2-Cl0.153
14f 3-Cl0.113
14g 4-Cl0.198
14h 2-CH30.731
14i 3-CH30.521
14j 4-CH30.412
TAE-226 -1.082

Data sourced from a study on anti-thyroid cancer agents. nih.gov

SAR studies on other fused pyrimidine systems have yielded similar insights. For a series of novel thiazolo[3,2-a]pyrimidines, it was found that the substituent on the aromatic ring plays a significant role in their antioxidant and cytotoxic activity. nih.gov Specifically, a derivative bearing a chlorine substituent (4e) displayed the highest cytotoxic effect (IC50 = 6.26 μM) among the tested compounds. nih.gov Similarly, in a series of triazolo-pyridazine/-pyrimidine derivatives, the introduction of a 5-methylthiazole fragment was found to be beneficial for cytotoxic activity. nih.gov These studies underscore the importance of systematic structural modification and biological evaluation in the development of potent and selective therapeutic agents based on the pyrimidine scaffold.

Computational Scrutiny of 4-Hydrazinylpyrimidine: A Theoretical Perspective

The study of this compound, a significant heterocyclic compound, extends beyond the laboratory bench into the realm of computational chemistry. Through the power of molecular modeling and quantum chemical calculations, researchers can unravel the intricate details of its structure, reactivity, and the mechanisms by which it engages in chemical transformations. This article delves into the theoretical investigations that provide a microscopic understanding of this molecule and its derivatives.

Applications in Advanced Medicinal Chemistry Research

4-Hydrazinylpyrimidine (B2547379) Hydrochloride as a Pharmaceutical Intermediate and Building Block in Drug Discovery

4-Hydrazinylpyrimidine hydrochloride serves as a crucial pharmaceutical intermediate and a versatile building block in the synthesis of a wide array of heterocyclic compounds. The reactivity of the hydrazine (B178648) group (-NHNH₂) is central to its utility, allowing for a variety of chemical transformations.

The hydrazine moiety is a potent nucleophile, enabling it to participate in condensation reactions with carbonyl compounds to form hydrazones. This reactivity is fundamental for constructing more complex molecular architectures. Furthermore, the hydrazine group facilitates cyclocondensation reactions, which are instrumental in synthesizing fused heterocyclic systems. Through reactions with diketones or other bifunctional reagents, the 4-hydrazinylpyrimidine core can be elaborated into fused ring systems like triazolo[4,3-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. researchgate.net These fused pyrimidine (B1678525) systems are considered "privileged scaffolds" in medicinal chemistry because they are known to bind to multiple biological targets with high affinity. nih.gov

The synthesis of these derivatives often begins with the reaction of a precursor like 4-chloropyrimidine (B154816) with hydrazine hydrate (B1144303). This initial step yields the 4-hydrazinylpyrimidine core, which is then used in subsequent reactions to build a library of diverse compounds. For example, reacting 4-hydrazinylpyrimidine derivatives with compounds like bis(methylthio)methylene]malononitrile or various chalcones can lead to the formation of novel pyrazole (B372694) and pyridine (B92270) derivatives. nih.govmiami.edu The strategic use of 4-hydrazinylpyrimidine as a starting material allows for the systematic modification of the final molecule to optimize its pharmacological properties.

The significance of this compound as a building block is highlighted by its role in creating molecules that are bioisosteres of natural purines, such as adenine (B156593). This structural mimicry can enhance the uptake of these synthetic compounds into cells and facilitate their interaction with biological targets like enzymes, which naturally bind to purine-based molecules like ATP. nih.gov

Exploration of 4-Hydrazinylpyrimidine Derivatives as Enzyme Inhibitors

The structural features of 4-hydrazinylpyrimidine derivatives make them promising candidates for enzyme inhibition. The pyrimidine ring can engage in crucial hydrogen bonding interactions within the active sites of enzymes, while the attached hydrazine moiety and its derivatives can form additional interactions or covalent bonds, leading to potent inhibition. nih.gov

The mechanism of action for pyrimidine hydrazines often involves the interaction of the hydrazine group with the enzyme's active site. This group can form covalent bonds with nucleophilic residues on proteins, potentially leading to irreversible inhibition and disruption of cellular processes. For many enzymes, particularly kinases, pyrimidine-based inhibitors act as ATP mimetics, competing with the endogenous ATP for binding to the active site. The pyrimidine core mimics the adenine ring of ATP, while substituents derived from the hydrazinyl group can occupy adjacent pockets, enhancing binding affinity and selectivity. nih.govnih.gov

Hydrazide and hydrazine derivatives have been identified as novel inhibitors for aspartic proteases. Molecular modeling suggests that the hydrazine part of the inhibitor can act as a transition-state mimic, forming electrostatic interactions with the catalytic aspartate residues in the enzyme's active site. nih.gov This interaction prevents the enzyme from processing its natural substrate, thereby inhibiting its function.

Derivatives of 4-hydrazinylpyrimidine have demonstrated inhibitory activity against a range of clinically relevant enzymes.

Lysine-Specific Demethylase 1 (LSD1): This enzyme is a key regulator in epigenetics, and its dysregulation is linked to various cancers. nih.gov Triazole-fused pyrimidine derivatives have been developed as highly potent, reversible, and selective inhibitors of LSD1. nih.gov These compounds compete with the H3K4me2 substrate for binding to the enzyme. nih.gov Docking studies have shown that these inhibitors can interact with key residues in the LSD1 active site, such as Met332, which is crucial for their improved activity. acs.org The nih.govnih.govtriazolo[4,5-d]pyrimidine scaffold, derived from hydrazinyl precursors, has been identified as a promising template for designing new LSD1 inhibitors. acs.org

Kinases: Kinases are a major class of drug targets, especially in oncology. The 2,4-diaminopyrimidine (B92962) moiety, often synthesized from hydrazinylpyrimidine intermediates, is a core fragment in many kinase inhibitors. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives, which are isosteres of the adenine ring of ATP, are particularly effective. nih.gov These compounds have been shown to inhibit a variety of kinases, including:

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidines like pyrazolopyrimidines are active against drug-resistant EGFR mutants such as T790M. nih.gov

Focal Adhesion Kinase (FAK): Novel 4-arylaminopyrimidine hydrazone derivatives have been developed as potent anti-thyroid cancer agents that act by inhibiting FAK. nih.gov

c-MET: This receptor tyrosine kinase is implicated in cancer progression. Pyrazolo[3,4-d]pyrimidine derivatives have been optimized to act as potent c-MET inhibitors. nih.gov Two series of nih.govnih.govtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety were designed as potential c-Met kinase inhibitors. rsc.org

Proteases: Hydrazine derivatives have been identified as novel inhibitors of aspartic proteases, such as human cathepsin D and Plasmodium falciparum plasmepsin-II, with low micromolar IC₅₀ values. nih.gov The development of inhibitors for other protease families, such as serine proteases and ubiquitin-specific proteases (USPs), is also an active area of research where pyrimidine-based scaffolds could be employed. mdpi.commdpi.com

The table below summarizes the inhibitory activity of selected pyrimidine derivatives against various enzymes.

Derivative ClassTarget EnzymeFindings
Triazole-fused pyrimidinesLSD1Identified as highly potent, reversible, and selective inhibitors with IC₅₀ values in the nanomolar range. nih.gov
4-Arylaminopyrimidine hydrazonesFAKDisplayed potent FAK inhibitory activity (IC₅₀ = 35 nM) and antiproliferative effects. nih.gov
Pyrazolo[3,4-d]pyrimidinesc-METOptimized to show potent inhibition of the c-MET kinase. nih.gov
Hydrazine derivativesProteasesInhibited human cathepsin D and plasmepsin-II with IC₅₀ values in the low micromolar range (1-2.5 µM). nih.gov
4-amino-2,6-dichloropyrimidine (B161716)GRExhibited the most effective inhibition on Glutathione (B108866) Reductase (GR) enzyme activity. juniperpublishers.com
4-amino-2-chloropyrimidineGSTShowed a high inhibition effect on the Glutathione S-transferase (GST) enzyme. journalagent.com

Understanding the kinetics of enzyme inhibition is crucial for drug development. Lineweaver-Burk plots are commonly used to determine the type of inhibition (e.g., competitive, noncompetitive, uncompetitive). researchgate.netyoutube.comkhanacademy.org For instance, studies on pyrimidine derivatives targeting glutathione reductase (GR) used these plots to identify the inhibition types and calculate inhibition constants (Ki). juniperpublishers.com One study found that 4-amino-2,6-dichloropyrimidine exhibited noncompetitive inhibition of GR. juniperpublishers.com

By inhibiting key enzymes like kinases, 4-hydrazinylpyrimidine derivatives can modulate downstream cellular signaling pathways that are critical for cancer cell proliferation, differentiation, and survival. nih.gov For example, inhibition of receptor tyrosine kinases like EGFR or c-MET can disrupt major signaling cascades such as:

RAS/MAPK pathway

PI3K/AKT pathway

JAK/STAT pathway nih.govnih.gov

The disruption of these pathways can lead to the inhibition of cancer cell growth and induction of apoptosis. nih.gov Furthermore, inhibiting the pyrimidine biosynthesis pathway itself has been shown to suppress viral growth, not just by depriving the virus of necessary building blocks, but by inducing the cellular innate immune response, a process dependent on the IRF1 transcription factor. nih.gov This highlights the complex interplay between metabolic enzyme inhibition and the modulation of cellular signaling. nih.govnih.gov

Receptor Binding and Ligand-Target Interactions of 4-Hydrazinylpyrimidine Derivatives

Characterizing the direct interaction between a potential drug molecule and its biological target is a fundamental step in medicinal chemistry. For derivatives of 4-hydrazinylpyrimidine, assays that quantify this binding are essential to establish their affinity and selectivity.

Radioligand binding assays are a highly sensitive and quantitative method used to study ligand-receptor interactions. sygnaturediscovery.comnih.gov This technique is widely used to determine the binding affinity of drug candidates for their targets, such as enzymes or cell surface receptors. sygnaturediscovery.com The assay involves using a radiolabeled version of a ligand (a "radioligand") that is known to bind to the target of interest.

There are two main types of radioligand binding assays:

Saturation Binding Assays: In these experiments, increasing concentrations of a radioligand are incubated with a fixed amount of the target protein until all binding sites are occupied (saturated). This allows for the determination of the equilibrium dissociation constant (Kd), which is a measure of the ligand's affinity for the target, and the maximum number of binding sites (Bmax). nih.govnih.gov

Competition Binding Assays: These assays are used to determine the binding affinity of an unlabeled compound (like a new drug candidate). Here, the target is incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the target. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC₅₀ value), one can calculate its inhibitory constant (Ki), which reflects its affinity for the target. sygnaturediscovery.comnih.gov

These assays are broadly applicable for characterizing the binding properties of the various 4-hydrazinylpyrimidine derivatives discussed previously, such as kinase or protease inhibitors. sygnaturediscovery.com By providing precise quantitative data on how tightly these compounds bind to their intended targets, radioligand binding assays are an indispensable tool in the hit-to-lead and lead optimization phases of drug discovery. nih.govmdpi.com

Identification of Specific Binding Sites and Their Selectivity

The specificity of 4-hydrazinylpyrimidine derivatives is crucial for their therapeutic efficacy and is largely determined by their interaction with the molecular target's binding site. Molecular docking studies have been instrumental in elucidating these interactions. For instance, research on pyrazole-containing hydrazinyl pyrimidine derivatives has provided insights into their binding modes. These studies have shown that specific derivatives can form hydrogen bonds with key amino acid residues, such as ARG:178 and GLY:208, within the target protein. The conformation of the molecule with the lowest binding energy is considered the most favorable interaction. rjpbcs.com

Furthermore, molecular docking of 4,6-dihydrazone pyrimidine derivatives with DNA has revealed that these compounds can engage in groove binding and oblique intercalation. nih.gov The nitrogen atoms within the hydrazone and pyridine rings of these molecules are capable of forming hydrogen bonds with specific DNA base residues, such as DG-13, DA-14, and DC-5. nih.gov This interaction with the genetic material highlights a potential mechanism for their antitumor effects.

The selectivity of pyrimidine-based inhibitors is a key area of research, with efforts focused on designing compounds that can target specific isoforms of kinases to minimize off-target effects. nih.govnih.gov The subtle differences in the ATP-binding sites of various kinases, such as CDK2, CDK4, and CDK6, can be exploited to develop selective inhibitors. nih.gov For example, key residue differences in the binding pockets of these kinases offer an opportunity for the design of specific inhibitors.

Antitumor and Anticancer Research Involving 4-Hydrazinylpyrimidine Derivatives

Derivatives of 4-hydrazinylpyrimidine are a significant area of focus in the development of novel anticancer agents. The pyrimidine scaffold is a well-established pharmacophore in numerous clinically used drugs, and its modification with a hydrazinyl group and subsequent derivatization has led to compounds with potent antitumor activities. researchgate.net The versatility of the hydrazone linkage allows for the introduction of various substituents, enabling the fine-tuning of the molecule's pharmacological properties.

Investigation of Cell Cycle Arrest and Apoptosis Induction Mechanisms

A key mechanism through which 4-hydrazinylpyrimidine derivatives exert their anticancer effects is the induction of cell cycle arrest and apoptosis. Several studies have demonstrated that these compounds can halt the progression of the cell cycle, often at the G2/M phase. researchgate.netnih.gov This disruption of the normal cell division process prevents the proliferation of cancer cells. For example, certain benz-fused heterocyclic compounds have been shown to induce G2/M arrest in a dose-dependent manner. researchgate.net

Following cell cycle arrest, these derivatives can trigger programmed cell death, or apoptosis. The apoptotic process is often initiated through the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. Research has shown that treatment with certain derivatives leads to a significant increase in the activation of caspase-9 and caspase-3. researchgate.netnih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3. The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of various cellular substrates and ultimately cell death. Some derivatives have also been found to down-regulate the expression of inhibitor of apoptosis proteins (IAPs), such as cIAP2, XIAP, and survivin, further promoting apoptosis. nih.gov

Targeting Specific Proteins, such as BRD4, PLK1, FAK, ALK, HDAC, mTOR, and LSD1

The anticancer activity of 4-hydrazinylpyrimidine derivatives is often attributed to their ability to inhibit specific proteins that are critical for cancer cell survival and proliferation.

BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of oncogenes like c-MYC. researchgate.net Derivatives containing a mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold have been identified as potent BRD4 inhibitors. researchgate.net Docking studies have shown that these compounds can occupy the acetyl-lysine (Kac) binding pocket of BRD4, forming a hydrogen bond with the key residue Asn140. researchgate.net Inhibition of BRD4 by these compounds has been shown to block c-MYC expression, induce G0/G1 phase arrest, and promote apoptosis. researchgate.net

PLK1: Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its overexpression is common in many cancers. nih.gov Pyrimidine-based scaffolds are being actively investigated for the development of PLK1 inhibitors. mdpi.com Hybrid 3D-QSAR models and molecular docking studies have been used to design novel aminopyrimidinyl pyrazole analogs as PLK1 inhibitors. nih.govresearchgate.net These compounds are designed to bind to the active site of PLK1 and inhibit its kinase activity, leading to mitotic arrest and cancer cell death. nih.gov

FAK: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a role in cell proliferation, survival, and migration. Pyrimidine derivatives, particularly 2,4-diaminopyrimidines, have been explored as FAK inhibitors.

ALK: Anaplastic Lymphoma Kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer. While research into 4-hydrazinylpyrimidine derivatives as ALK inhibitors is ongoing, the broader class of pyrimidine derivatives has shown promise in this area.

HDAC: Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation, and their inhibitors are a promising class of anticancer drugs.

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation.

LSD1: Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a role in transcriptional regulation and is a target for cancer therapy.

Anti-Proliferative Activity Studies in Cancer Cell Lines

The anti-proliferative activity of 4-hydrazinylpyrimidine derivatives has been evaluated against a wide range of cancer cell lines. These studies are crucial for determining the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound TypeCancer Cell LineIC50 (µM)
Quinoline hydrazide derivativeSH-SY5Y (neuroblastoma)Data not specified
Quinoline hydrazide derivativeKelly (neuroblastoma)Data not specified
Quinoline hydrazide derivativeMDA-MB-231 (breast cancer)Data not specified
Quinoline hydrazide derivativeMCF-7 (breast cancer)Data not specified
mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivative (WS-722)THP-1 (leukemia)3.86

Antimicrobial and Antiviral Activity Investigations of 4-Hydrazinylpyrimidine Derivatives

In addition to their anticancer properties, derivatives of 4-hydrazinylpyrimidine have demonstrated significant potential as antimicrobial and antiviral agents. healthinformaticsjournal.comhealthinformaticsjournal.com The pyrimidine-hydrazone scaffold is a versatile platform for the development of new therapeutic agents to combat infectious diseases. healthinformaticsjournal.com

Antibacterial Efficacy, including against MRSA and VRE

Hydrazide-hydrazone derivatives, including those with a pyrimidine core, have shown promising antibacterial activity against a variety of bacterial strains. nih.gov A significant area of research has been their efficacy against multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).

One study reported a pyrimidine derivative that exhibited significant antibacterial activity against a methicillin-resistant S. aureus MRSA1 strain with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL. nih.gov Another series of isonicotinic acid hydrazide-hydrazones showed very strong activity against all tested Gram-positive bacteria, with MIC values ranging from 1.95 to 7.81 μg/mL. nih.gov

While there is substantial research on the activity of these compounds against MRSA, data on their efficacy against Vancomycin-Resistant Enterococci (VRE) is more limited. However, the broad-spectrum activity of some pyrimidine derivatives suggests potential for further investigation against VRE. nih.gov

Compound TypeBacterial StrainMIC (μg/mL)
Pyrimidine derivativeMethicillin-resistant S. aureus (MRSA1)3.125
Isonicotinic acid hydrazide-hydrazoneGram-positive bacteria1.95 - 7.81
N'-(2-pyrilidene)-2-[(pyrimidine-5-yl)thio]acetohydrazideVarious pathogenic strains31.25 - 250

The antiviral potential of pyrimidine derivatives has been explored against a range of viruses. nih.gov Studies have investigated their activity against Human Coronaviruses (HCoV), Herpes Simplex Virus (HSV), and influenza viruses. mdpi.comnih.govsysrevpharm.org

Research on 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated selective antiviral effects against HCoV-229E and HCoV-OC43. mdpi.com The antiviral activity was quantified by the 50% effective concentration (EC50), which is the concentration of the compound required to reduce the virus-induced cytopathogenic effect by 50%. mdpi.com

In the context of Herpes Simplex Virus type-1 (HSV-1), certain pyrimidine derivatives have shown potent antiviral activity, with some compounds exhibiting higher efficacy than the standard drug acyclovir. sysrevpharm.orgresearchgate.net One study reported that a specific acetic acid derivative of pyrimidine had a high potency against HSV-1. sysrevpharm.org

Furthermore, pyrimidine derivatives have been investigated for their anti-influenza virus activity. nih.gov Derivatives with specific substitutions on the pyrimidine ring have shown improved antiviral potency, with EC50 values in the range of 0.01-0.1 μM for both type A and B influenza viruses. nih.gov

Compound TypeVirusActivity MetricValue
4,7-disubstituted pyrimido[4,5-d]pyrimidine (B13093195)HCoV-229EEC50Data not specified
4,7-disubstituted pyrimido[4,5-d]pyrimidineHCoV-OC43EC50Data not specified
Acetic acid derivative of pyrimidineHSV-1PotencyHigher than acyclovir
2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivativeInfluenza A/BEC500.01 - 0.1 µM

Proposed Antiviral Mechanisms

The antiviral mechanisms of pyrimidine derivatives, including those based on the 4-hydrazinylpyrimidine scaffold, are primarily centered on the disruption of viral replication and host-cell dependency factors. Research into related pyrimidine compounds suggests that their mode of action is not singular but likely involves multiple pathways. A significant proposed mechanism is the interference with the biosynthesis of nucleic acids, which are essential for viral replication. nih.gov

One key strategy involves targeting the host cell's pyrimidine biosynthesis pathway. Viruses, being obligate intracellular parasites, are heavily reliant on the host's metabolic machinery to produce the necessary building blocks for their own replication, including nucleotides. The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) is crucial for the de novo synthesis of pyrimidines within the host cell. nih.gov Studies have shown that inhibitors of DHODH can synergistically enhance the antiviral effects of pyrimidine nucleoside analogues, such as 4'-Fluorouridine, against a range of RNA viruses including influenza viruses and SARS-CoV-2. nih.gov This suggests that by limiting the endogenous pool of pyrimidines, the incorporation of antiviral pyrimidine analogues into the viral RNA is enhanced, leading to a more potent inhibition of viral replication. nih.gov The addition of uridine (B1682114), the product of this pathway, can rescue viral replication, which supports the theory that uridine depletion is a key component of the antiviral mechanism. nih.gov

Another proposed mechanism involves the direct inhibition of viral enzymes. Nucleoside analogues, a class to which many pyrimidine-based antivirals belong, function by mimicking natural nucleosides and becoming incorporated into the growing viral DNA or RNA chains by viral polymerases. nih.gov This incorporation can lead to chain termination or introduce mutations that render the resulting viral genome non-functional. nih.gov While not directly studied for this compound itself, this mechanism is well-established for a broad range of antiviral drugs.

Furthermore, specific derivatives of fused pyrimidine systems have demonstrated efficacy against particular viruses. For instance, certain pyrimido[4,5-d]pyrimidine derivatives have shown notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Although the precise mechanism for these specific compounds was not fully elucidated, their activity highlights the potential of the broader pyrimidine scaffold in designing novel antiviral agents targeting coronaviruses. mdpi.com Other pyrimidine derivatives have been found to inhibit the replication of Hepatitis B virus (HBV) and the tobacco mosaic virus (TMV), indicating the broad-spectrum potential of this chemical class. researchgate.net

Other Therapeutic Potential Applications of 4-Hydrazinylpyrimidine-Based Compounds (e.g., Anticonvulsant, Antihypertensive)

The versatility of the 4-hydrazinylpyrimidine scaffold extends to other areas of medicinal chemistry, with significant research highlighting its potential in developing anticonvulsant and antihypertensive agents.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by excessive neuronal firing. eurekaselect.com The therapeutic strategy for many anticonvulsant drugs involves modulating the balance between excitatory and inhibitory neurotransmission. Several studies have demonstrated that pyrimidine derivatives incorporating a hydrazinyl or hydrazone moiety possess significant anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ekb.egresearchgate.net

The proposed mechanisms for this activity often revolve around the enhancement of inhibitory neurotransmission, primarily through the GABAergic system. Research on certain thiopyrimidine derivatives with hydrazinyl moieties revealed that potent compounds could significantly elevate the brain levels of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). ekb.eg Concurrently, these compounds were found to reduce the levels of the excitatory neurotransmitter glutamate (B1630785). ekb.eg Molecular docking studies have suggested that these molecules may interact with and inhibit the GABA-metabolizing enzyme GABA-transaminase (GABA-AT), leading to increased GABA concentrations. ekb.eg Other studies on related triazolopyrimidine structures have confirmed the involvement of GABA receptors, specifically at the benzodiazepine (B76468) (BZD) binding site, in their anticonvulsant action. frontiersin.org

A series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives were synthesized and showed high activity in the MES test, indicating an ability to prevent the spread of seizures. researchgate.net This further establishes the hydrazinyl-pyrimidine core as a viable pharmacophore for developing new anticonvulsant agents.

Compound ClassKey FindingsProposed Mechanism of ActionSource
Thiopyrimidine derivatives with substituted hydrazinyl moietiesDisplayed remarkable efficiency in PTZ and MES tests.Elevation of GABA, norepinephrine, dopamine, and serotonin (B10506) levels; reduction of glutamate levels. ekb.eg Interaction with GABA-AT enzyme and GluA2 subtype AMPA receptor. ekb.eg ekb.eg
2-[2-(substituted benzylidene) hydrazinyl]-pyrimidine derivativesHighly active in the MES test at a 30 mg/kg dose. researchgate.netPrevention of seizure spread. researchgate.net researchgate.net
7-substituted- mdpi.comekb.egresearchgate.nettriazolo[1,5-α]pyrimidine derivativesPotent activity in both MES and PTZ models. frontiersin.orgInvolvement of GABA receptors, specifically the benzodiazepine (BZD) receptor. frontiersin.org frontiersin.org

Antihypertensive Activity

The pyrimidine nucleus is also a key structural component in compounds investigated for the management of hypertension. Research has uncovered multiple mechanistic pathways through which these derivatives can exert a blood pressure-lowering effect.

A primary mechanism is vasodilation, achieved through the blockade of calcium channels. Several pyrimidine derivatives have demonstrated the ability to relax pre-contracted isolated rat aortic rings, an effect that is often endothelium-independent. nih.govresearchgate.net These compounds cause a rightward shift in the concentration-response curves for calcium, indicating a calcium channel blocking (CCB) action. nih.govresearchgate.net This is a well-established mechanism for antihypertensive drugs like Nifedipine, and pyrimidine-based compounds have been developed as bioisosteres of such agents. mdpi.com

In addition to direct vasodilation, other mechanisms contribute to the antihypertensive potential of pyrimidine derivatives. Studies on certain 5-benzylidene-pyrimidinetrione compounds revealed a multi-faceted action that includes:

Antioxidant Effects : Enhancement of antioxidant enzymes like glutathione-s-transferase and catalase, and a decrease in lipid peroxidation in aortic and cardiac tissues. nih.gov

Anti-inflammatory Action : Reduced expression of inflammatory markers such as cyclooxygenase 2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.gov

Diuretic Effects : An increase in urinary output, which helps to reduce blood volume. nih.govresearchgate.net

Cardio-suppressant Activity : A mild to moderate inhibition of the force and rate of atrial contractions. nih.gov

Furthermore, some quinazoline (B50416) derivatives, which contain a fused pyrimidine ring, have been shown to act as alpha-adrenoceptor antagonists, another important mechanism for reducing blood pressure. nih.gov

Compound ClassKey FindingsProposed Mechanism of ActionSource
5-benzylidene-2, 4, 6(1H, 3H, 5H)-pyrimidinetrione derivativesReduced blood pressure and relaxed aortic rings. nih.govresearchgate.netVasodilation via Ca++ antagonism, antioxidant, anti-inflammatory, diuretic, and partial cardio-suppressant effects. nih.govresearchgate.net nih.govresearchgate.net
3,4-dihydropyrimidin-2(1H)onesShowed significant inhibition of blood pressure. mdpi.comCalcium channel blockade, acting as bioisosteres of Nifedipine. mdpi.com mdpi.com
4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolinesEffective in spontaneously hypertensive and renal hypertensive rats. nih.govAlpha-adrenoceptor blocking effects. nih.gov nih.gov

Potential Applications in Materials Science

Exploration of 4-Hydrazinylpyrimidine (B2547379) Derivatives in Organic Electronics and Photovoltaic Materials

The pyrimidine (B1678525) core is an electron-deficient azaaromatic compound, a characteristic that makes it a crucial component in the design of organic semiconductors. spiedigitallibrary.orgresearchgate.net This electron-accepting nature is highly desirable for materials used in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netmdpi.com Pyrimidine derivatives have been successfully incorporated as building blocks in a variety of functional materials for these devices, including phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.orgresearchgate.net

The introduction of different functional groups onto the pyrimidine scaffold allows for the fine-tuning of the material's electronic and photophysical properties. For instance, the combination of a pyrimidine acceptor with various electron-donating moieties has led to the development of high-performance thermally activated delayed fluorescence (TADF) emitters for OLEDs. spiedigitallibrary.orgresearchgate.net In the context of photovoltaic materials, pyrimidine-based dyes have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com The pyrimidine unit can act as an anchoring group to the semiconductor surface (e.g., TiO2) and facilitate electron injection, a critical process in the conversion of light to electricity. researchgate.net

While direct applications of 4-Hydrazinylpyrimidine hydrochloride itself are not extensively documented in this area, its potential lies in its ability to serve as a precursor for more complex pyrimidine derivatives. The hydrazinyl group can be readily converted into hydrazones, which can extend the π-conjugation of the molecule, a key factor in determining the electronic properties of organic materials. wisdomlib.orghealthinformaticsjournal.com The synthesis of pyrimidine hydrazones has been explored for their potential anticonvulsant activities, and this synthetic pathway could be adapted for the creation of novel materials for electronic applications. wisdomlib.org

Table 1: Performance of Select Pyrimidine-Based Materials in Organic Electronic Devices

Material Type / NameApplicationKey Performance MetricReference
Phenyl Pyrimidine DerivativesOLED EmittersMaximum External Quantum Efficiency (EQE) of up to 10.6% mdpi.com
2,4,6-tricarbazolo-1,3,5-pyrimidine (PYM3)OLED Host MaterialHigh triplet energy (2.89 eV), suitable for blue phosphorescent emitters spiedigitallibrary.org
Pyrimidine-based Bipolar Host Materials (Py2ICz)Solution-processed green TADF-OLEDsMaximum External Quantum Efficiency (EQE) of 24.1% rsc.org
Pyrazolo[1,5-a]pyrimidine-Based HTMs (PY1)Perovskite Solar CellsPower Conversion Efficiency (PCE) of 12.41% mdpi.com

Role of 4-Hydrazinylpyrimidine in the Development of Novel Materials and Reagents

This compound is a versatile reagent in synthetic organic chemistry, primarily due to the reactivity of the hydrazinyl functional group. This group can participate in a variety of chemical transformations, allowing for the construction of a diverse range of heterocyclic compounds. growingscience.comorganic-chemistry.org The synthesis of pyrimidine derivatives often involves the condensation of a suitable precursor with another molecule, and the hydrazinyl group provides a reactive site for such reactions. mdpi.com

For example, the reaction of hydrazinylpyrimidines with aldehydes or ketones can yield pyrimidine hydrazones. wisdomlib.org These hydrazones are not only of interest for their biological activities but can also serve as ligands for the formation of coordination polymers. nih.govacs.org Coordination polymers, which consist of metal ions linked by organic ligands, can exhibit interesting properties such as electrical conductivity and luminescence, making them candidates for various materials science applications. nih.govacs.org

The synthesis of novel derivatives from 4-Pyridine carboxylic acid hydrazide, a structurally related compound, highlights the potential synthetic pathways available for this compound. nih.gov By reacting the hydrazide with various acyl or sulfonyl chlorides, a library of new compounds with potentially interesting properties can be generated. nih.gov This approach could be applied to this compound to create a range of novel pyrimidine-based materials and reagents with tailored functionalities. The development of such new molecules is crucial for advancing various fields, from medicinal chemistry to materials science. growingscience.comnih.gov

Table 2: Examples of Novel Materials and Reagents Derived from Pyrimidine Precursors

Precursor TypeResulting Material/Reagent ClassSynthetic ApproachPotential Application AreaReference
Pyrimidine DerivativesPyrimidine-hydrazonesCondensation with terpenes (camphor, citral, menthone)Anticonvulsant therapies wisdomlib.org
Pyrimidinedisulfide and Pyrimidine-2-thioneCopper(I)-halide coordination polymersSolvothermal reactions with copper saltsElectrical conductivity, Luminescence nih.govacs.org
α,β-Unsaturated Ketones and 4-amino-6-hydroxy-2-mercaptopyrimidinePyrido[2,3-d]pyrimidine derivativesCondensation reactionAntioxidant and anticancer agents mdpi.com
4-Pyridine carboxylic acid hydrazideSubstituted arylsulphonyl and benzoyl hydrazidesTreatment with substituted arylsulphonyl and benzoyl chloridesCentral nervous system agents nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways for 4-Hydrazinylpyrimidine (B2547379) Hydrochloride

The traditional synthesis of pyrimidine (B1678525) derivatives has often involved harsh reagents, significant energy consumption, and the generation of hazardous waste. powertechjournal.com A primary challenge and a significant future research direction is the development of novel, eco-friendly, and efficient synthetic routes. powertechjournal.combenthamdirect.com The principles of green chemistry are becoming increasingly integral to this field, focusing on minimizing environmental impact while maximizing yield and purity. benthamdirect.comingentaconnect.com

Future synthetic strategies are expected to focus on:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and reduce the need for harsh solvents. powertechjournal.com

Biocatalysis: The use of enzymes as catalysts offers high specificity and mild reaction conditions, presenting a sustainable alternative to traditional chemical catalysts. powertechjournal.com

Multicomponent Reactions (MCRs): MCRs are highly attractive as they allow for the synthesis of complex molecules in a single step from three or more starting materials, which improves atom economy and reduces waste. acs.orgresearchgate.net A novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach that liberates only hydrogen and water as byproducts. acs.org

Solvent-Free and Aqueous Reactions: Conducting reactions without organic solvents or in water is a cornerstone of green chemistry, significantly reducing the environmental footprint of chemical synthesis. powertechjournal.comresearchgate.net

Renewable Feedstocks: Research into utilizing biomass-derived starting materials, such as alcohols from lignocellulose, for pyrimidine synthesis is a key area for enhancing sustainability. acs.org

These innovative approaches aim to make the production of 4-hydrazinylpyrimidine hydrochloride and its derivatives more economically viable and environmentally responsible. powertechjournal.comresearchgate.net

Advanced Mechanistic Investigations into the Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) is the key functional moiety of this compound, dictating its reactivity and its utility as a synthetic intermediate. While its general nucleophilic character is known, a deeper, quantitative understanding of its reactivity is a crucial area for future research.

Key research questions include:

Regioselectivity: In reactions with asymmetrical electrophiles, which nitrogen atom of the hydrazinyl group (the α- or β-nitrogen) is the primary site of reaction? Studies on other hydrazine (B178648) derivatives have shown that factors like substitution and reaction control (kinetic vs. thermodynamic) can influence this outcome. researchgate.netacs.org

Influence of the Pyrimidine Ring: How does the electron-withdrawing nature of the pyrimidine ring modulate the nucleophilicity of the attached hydrazinyl group compared to simpler alkyl or aryl hydrazines? acs.org

Reaction Mechanisms: Detailed mechanistic studies, including kinetic analysis and computational modeling, are needed to elucidate the pathways of key reactions, such as cyclocondensations that form fused heterocyclic systems (e.g., triazolopyrimidines). researchgate.netnih.govacs.org For example, the reaction of hydrazines with β-dicarbonyl compounds can lead to different products, and understanding the dehydration of intermediate dihydroxypyrazolidines is key to predicting the final isomeric product. researchgate.net

pH-Controlled Reactivity: Investigations into how pH can selectively control the reactivity of the hydrazinyl group versus other potentially reactive sites on the pyrimidine core could unlock new synthetic methodologies. rsc.org

A thorough understanding of these mechanistic details will enable chemists to better predict reaction outcomes and design more efficient and selective synthetic transformations.

Rational Design of Next-Generation 4-Hydrazinylpyrimidine Derivatives with Enhanced Bioactivity

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.gov The future of drug discovery with this class of compounds lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com This approach moves beyond random screening to a targeted design strategy based on understanding the structure-activity relationships (SAR). nih.govfrontiersin.org

Future design efforts will likely concentrate on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-hydrazinylpyrimidine scaffold and evaluation of the resulting biological activity is essential. nih.govnih.gov For instance, studies on other pyrimidine derivatives have shown that substitutions at specific positions on the ring can dramatically influence anticancer or anti-inflammatory activity. frontiersin.orgrsc.org The presence of electron-releasing groups on linked aryl rings has been shown to significantly enhance the antitumor effects of some hydrazinyl-containing heterocycles. nih.gov

Hybrid Molecules: Combining the 4-hydrazinylpyrimidine pharmacophore with other known bioactive moieties can create hybrid molecules with dual or synergistic modes of action. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve a molecule's biological properties or metabolic stability. nih.gov The pyrimidine ring itself is often considered a bioisostere for purine (B94841) or phenyl rings, which can enhance pharmacokinetic properties. nih.govfrontiersin.org

The goal is to move from broad-spectrum cytotoxic agents to highly selective molecules that target specific enzymes or receptors involved in disease pathology, thereby increasing efficacy and reducing side effects. mdpi.com

Integration of Advanced Computational Methodologies for Predictive Chemistry and Biology

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. mdpi.comnih.gov Integrating these methodologies into the study of this compound can save significant time and resources by predicting the properties of novel derivatives before their synthesis.

Key computational approaches include:

Molecular Docking: These simulations predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This helps in understanding the mechanism of action and in designing derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like CoMFA and CoMSIA, can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models provide valuable insights for designing more potent analogs.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govmdpi.com This early-stage screening helps to identify candidates with favorable drug-like properties and avoid costly failures later in the development pipeline.

Density Functional Theory (DFT): Quantum chemical calculations can be used to study the electronic structure, stability, and reactivity of molecules, providing fundamental insights into reaction mechanisms and molecular properties. researchgate.netresearchgate.net

The synergy between computational prediction and experimental validation is crucial for the efficient development of next-generation therapeutic agents. rsc.org

Exploration of Undiscovered Biological Targets and Molecular Mechanisms for Therapeutic Intervention

While pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, the full spectrum of their therapeutic potential remains to be explored. nih.govrsc.orghumanjournals.com A significant area of future research will be the identification of novel biological targets and the elucidation of the molecular mechanisms through which these compounds exert their effects.

Future research will involve:

Phenotypic Screening: Testing 4-hydrazinylpyrimidine derivatives against a wide array of cell lines and disease models can uncover unexpected therapeutic activities. nih.gov

Target Identification and Validation: Once a biological effect is observed, advanced techniques such as proteomics and chemical biology can be used to identify the specific protein or pathway that the compound interacts with.

Mechanistic Studies: Detailed biological assays are needed to understand how these compounds modulate their targets. For example, research could explore effects on cell cycle progression, apoptosis induction, or inhibition of specific signaling pathways. nih.govmdpi.com

This exploration could lead to the repurposing of 4-hydrazinylpyrimidine-based compounds for entirely new therapeutic applications, addressing unmet medical needs. gsconlinepress.com

Expanding Applications of 4-Hydrazinylpyrimidine Derivatives in Emerging Areas of Materials Science

Beyond their well-established role in medicinal chemistry, pyrimidine derivatives possess unique electronic and photophysical properties that make them attractive candidates for applications in materials science. researchgate.netresearchgate.net The electron-deficient nature of the pyrimidine ring can be harnessed to create materials with interesting optical and electronic functionalities. researchgate.net

Potential future applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-containing compounds have been investigated as luminescent and electroluminescent materials for use in OLEDs. researchgate.netresearchgate.net

Fluorescent Sensors: The nitrogen atoms in the pyrimidine ring can act as complexing agents for metal ions, making them suitable for the development of fluorescent chemosensors for detecting specific cations. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Materials: The incorporation of pyrimidine moieties into extended π-conjugated systems can lead to materials with significant NLO properties, which are useful in telecommunications and optical computing. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): Pyrimidine derivatives can be designed to act as dyes in DSSCs, contributing to the development of alternative energy technologies. researchgate.net

Research in this area will focus on synthesizing novel pyrimidine derivatives with tailored electronic structures to optimize their performance in these advanced material applications.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the hydrazine moiety and pyrimidine ring structure. Chemical shifts for NH2_2 protons typically appear at δ 4.5–5.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity, with mobile phases like acetonitrile/water (0.1% TFA) ensuring resolution of hydrazinyl derivatives from byproducts .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for understanding reactivity .

How can researchers optimize multi-step syntheses of this compound using factorial design?

Advanced
Factorial design enables systematic optimization of variables such as temperature, solvent polarity, and stoichiometry. For instance:

  • Variables : Temperature (40–100°C), hydrazine equivalents (1.2–2.0 mol), and reaction time (6–24 hrs).
  • Response Metrics : Yield, purity, and reaction scalability.
  • Data Analysis : ANOVA identifies significant factors. For example, excess hydrazine may improve yield but increase purification complexity . Kinetic studies (e.g., in vitro release models) can further refine conditions .

How should contradictions in reported biological activities of 4-Hydrazinylpyrimidine derivatives be addressed?

Advanced
Discrepancies in bioactivity data (e.g., enzyme inhibition IC50_{50} values) often arise from:

  • Assay Variability : Differences in buffer pH, temperature, or enzyme sources. Standardizing protocols (e.g., using Tris-HCl buffer at pH 7.4) reduces variability .
  • Structural Analogues : Subtle changes (e.g., methyl vs. ethyl substituents) can alter binding. Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins .
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay reliability .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen to prevent hydrolysis .

How does pH influence the stability and reactivity of this compound in aqueous solutions?

Q. Advanced

  • Stability : The compound hydrolyzes in acidic (pH <3) or alkaline (pH >9) conditions, forming pyrimidine degradation products. Stability is optimal at pH 5–7 .
  • Reactivity : Under neutral pH, the hydrazine group acts as a nucleophile, enabling Schiff base formation with carbonyl compounds. Adjusting pH to 6–7 enhances selectivity in condensation reactions .
  • Analytical Monitoring : Use UV-Vis spectroscopy (λ~270 nm) to track degradation kinetics .

What strategies are effective for scaling up this compound synthesis without compromising purity?

Q. Advanced

  • Continuous Flow Chemistry : Enhances heat/mass transfer, reducing side reactions. A microreactor setup with residence time <30 minutes improves yield by 15–20% compared to batch methods .
  • In-line Purification : Couple synthesis with liquid-liquid extraction or membrane filtration to remove impurities in real-time .
  • Process Analytical Technology (PAT) : Implement Raman spectroscopy for real-time monitoring of reaction progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.